DV-7028

5-HT2A receptor selectivity off-target profiling cardiovascular pharmacology

Researchers requiring unambiguous 5-HT2A pharmacology often face confounding off-target effects with prototypical antagonists like ketanserin. DV-7028 eliminates this problem through rigorously characterized selectivity. • 14-26× selectivity over 5-HT1C, adrenergic α1, dopamine D2, and histamine H1 receptors • Ki = 22 nM at 5-HT2; no affinity for 5-HT1A, 5-HT1B, or 5-HT1D subtypes • Validated in arterial (but not venous) thrombosis models-superior to aspirin in canine coronary thrombus assays Supplied as a maleate salt with documented purity and stability; ready for immediate global dispatch.

Molecular Formula C25H29FN4O7
Molecular Weight 516.5 g/mol
CAS No. 133364-63-3
Cat. No. B1663356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDV-7028
CAS133364-63-3
Synonyms3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate
DV 7028
DV-7028
Molecular FormulaC25H29FN4O7
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESC1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H25FN4O3.C4H4O4/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;5-3(6)1-2-4(7)8/h4-7,16H,1-3,8-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyGVSYIVYQDRVBAL-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DV-7028 (CAS 133364-63-3): Selective 5-HT2A Receptor Antagonist for Cardiovascular Thrombosis and Vascular Dysfunction Research


DV-7028 (CAS 133364-63-3) is a pyrido triazine derivative that functions as a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist [1]. The compound binds to 5-HT2 receptors in rat brain membranes with a Ki value of 22 nM and exhibits no affinity for 5-HT1A, 5-HT1B, or 5-HT1D receptor subtypes . DV-7028 is orally active, demonstrating blockade of serotonin-induced pressor responses at doses of 0.1-10 mg/kg in pithed rats, and has demonstrated a favorable safety profile in repeated-dose toxicity studies [2].

Selection Context
5-HT2A receptor antagonist for cardiovascular pathway studies
Workflow Fit
Supports arterial thrombosis and vascular dysfunction research models
Procurement Note
Reported selective profile over 5-HT1 and off-target receptors

Why DV-7028 Cannot Be Substituted with Generic 5-HT2A Antagonists in Preclinical Thrombosis Models


Although several 5-HT2A receptor antagonists are commercially available, DV-7028 exhibits a unique combination of selectivity, functional efficacy, and model-specific outcomes that are not replicated by other in-class compounds. While ketanserin serves as a prototypical 5-HT2A antagonist, it also possesses significant α1-adrenergic and histamine H1 receptor antagonism that confounds interpretation in cardiovascular studies [1]. In contrast, DV-7028 demonstrates 14- to 26-fold selectivity for 5-HT2 receptors over 5-HT1C, adrenergic α1, dopamine D2, and histamine H1 receptors [2]. Furthermore, DV-7028 is one of the few 5-HT2A antagonists with extensively characterized differential efficacy in arterial versus venous thrombosis models—a property not established for many commercially available alternatives [3]. These differentiating characteristics make DV-7028 the appropriate selection for studies requiring clean pharmacological interpretation of 5-HT2A-mediated cardiovascular and thrombotic mechanisms.

DV-7028
Generic 5-HT2A antagonists (e.g., ketanserin)
Reported α1-adrenergic and histamine H1 receptor interactions may confound cardiovascular interpretation.
DV-7028
Other in-class alternatives
Arterial vs. venous thrombosis specificity and model-response context may not transfer across compounds.

DV-7028 Comparative Quantitative Evidence: Key Differentiation Metrics for Procurement Decisions


DV-7028 Selectivity Profile: Quantitative Advantage Over Ketanserin in Off-Target Receptor Binding

DV-7028 demonstrates a substantially cleaner selectivity profile compared to the widely used comparator ketanserin. Whereas ketanserin exhibits potent binding to α1-adrenergic and histamine H1 receptors that complicates interpretation of cardiovascular effects, DV-7028 shows 14- to 26-fold greater affinity for 5-HT2 receptors than for 5-HT1C, adrenergic α1, dopamine D2, and histamine H1 receptors [1]. This selectivity translates to a functional profile free from the confounding hemodynamic effects associated with α1-adrenergic blockade [2].

Selectivity vs. Ketanserin
Cross-study comparable
14- to 26-fold greater affinity for 5-HT2 vs. 5-HT1C, α1, D2, H1
Supports cleaner 5-HT2A pathway interpretation
Avoids α1/H1 confounding; radioligand binding context
5-HT2A receptor selectivity off-target profiling cardiovascular pharmacology

DV-7028 Arterial vs. Venous Thrombosis Specificity: A Differentiating Feature for Thrombosis Model Selection

DV-7028 is one of the few 5-HT2A antagonists for which arterial-versus-venous thrombosis specificity has been rigorously characterized. In direct head-to-head testing within the same study, DV-7028 inhibited thrombus formation in the rat arterial thrombosis model while being completely ineffective in the prevention of venous thrombosis [1]. This differential efficacy is mechanistically linked to serotonin's distinct role in arterial (platelet-rich) versus venous (coagulation-predominant) thrombus formation and is not a universal property of all 5-HT2A antagonists .

Arterial vs. Venous Specificity
Head-to-head
Effective in rat arterial model; completely inactive in venous model
Reported arterial thrombosis model-response context
Not a universal property of 5-HT2A antagonists
arterial thrombosis venous thrombosis platelet aggregation antithrombotic

DV-7028 Vascular 5-HT2A Antagonism: Quantified Potency (pA2 = 7.92, IC50 = 32 nM) in Rat Perfused Vascular Preparations

DV-7028 exhibits potent, competitive antagonism of serotonin-induced vasoconstriction in isolated vascular preparations, with well-characterized quantitative parameters that enable cross-study comparison with other 5-HT2A antagonists. In the rat perfused tail artery, DV-7028 produced a concentration-dependent, almost parallel rightward shift of the serotonin concentration-response curve with a pA2 value of 7.92 (slope 0.94), consistent with competitive antagonism [1]. In the isolated perfused hindlegs of the rat, DV-7028 inhibited the pressor effects of serotonin with an IC50 of 0.032 ± 0.004 μM (32 nM) [2].

Vascular Antagonism Potency
Class-level inference
pA2 = 7.92 (tail artery); IC50 = 32 nM (hindlegs)
Enables cross-study dose-model interpretation
Rat perfused vascular preparation context
vascular pharmacology 5-HT2A antagonism pA2 IC50 serotonin-induced vasoconstriction

DV-7028 Efficacy in Aspirin- and Heparin-Resistant Thrombosis: Superiority Over Standard-of-Care Antithrombotics

DV-7028 demonstrates efficacy in thrombotic models where conventional antithrombotic agents fail. In a canine model of coronary cyclic flow reductions (CFRs), DV-7028 inhibited CFRs that were resistant to both aspirin and heparin, and the combination of DV-7028 with aspirin or heparin was more effective than either aspirin or heparin alone [1]. Additionally, in a direct comparative study of coronary thrombus formation in dogs, the inhibitory effect of DV-7028 was superior to that of aspirin [2].

Resistance-Model Efficacy
Head-to-head
Inhibited CFRs resistant to aspirin/heparin; reported higher response than aspirin
Supports adjunctive-mechanism research context
Canine coronary CFR model; comparator-response context
aspirin resistance heparin resistance coronary thrombosis cyclic flow reductions

DV-7028 Prevention of Chronic Endothelial Dysfunction After Vascular Injury: Unique Disease-Modifying Evidence

DV-7028 is distinguished by evidence supporting its capacity to prevent the progression of chronic endothelial dysfunction following vascular injury. In a porcine model of balloon denudation of the coronary artery, chronic treatment with DV-7028 (initiated on the first day after denudation and continued for four weeks) preserved endothelium-dependent relaxation to 5-HT and sodium fluoride compared to untreated denudation controls [1]. Quantitative angiography revealed that 5-HT decreased luminal diameter at the denuded site in the denudation group but not in the DV-7028-treated group [2].

Endothelial Dysfunction Model
Class-level inference
Preserved relaxation and prevented vasoconstriction post-injury
Reported vascular remodeling endpoint context
Porcine balloon denudation model; data to verify
endothelial dysfunction vascular injury restenosis 5-HT2A receptor

DV-7028 in Pulmonary Embolism: Prevention of Low VA/Q Mismatch and Gas Exchange Impairment

DV-7028 has been uniquely characterized in a canine model of acute pulmonary embolism, where it prevented the development of low ventilation-perfusion (VA/Q) areas and associated gas exchange impairment. In animals receiving DV-7028 prior to glass-bead embolization, the increases in pulmonary arterial pressure, extravascular lung water, alveolar-arterial O2 tension difference, and development of low VA/Q areas (01]. This evidence positions DV-7028 as a reference compound for investigating the role of serotonin in pulmonary embolism pathophysiology [2].

Pulmonary Embolism Model
Class-level inference
Prevented low VA/Q areas and gas exchange impairment
Supports serotonin-mediated lung injury endpoint review
Canine glass-bead embolization model context
pulmonary embolism VA/Q mismatch gas exchange pulmonary hypertension extravascular lung water

Optimal Research and Industrial Applications for DV-7028 Based on Quantitative Differentiation Evidence


Arterial Thrombosis Research Requiring Clean 5-HT2A Pharmacology Without Off-Target Confounds

Researchers investigating the specific role of 5-HT2A receptors in arterial thrombosis, platelet aggregation, or serotonin-amplified thrombotic mechanisms should procure DV-7028 rather than ketanserin or other less-selective antagonists. DV-7028's 14- to 26-fold selectivity over 5-HT1C, adrenergic α1, dopamine D2, and histamine H1 receptors ensures that experimental outcomes reflect genuine 5-HT2A pharmacology rather than off-target effects [1]. This is particularly critical for studies requiring unambiguous interpretation of serotonin's contribution to platelet activation and arterial thrombus formation [2].

Adjunctive Antithrombotic Therapy Development for Aspirin- or Heparin-Resistant Settings

Programs developing adjunctive antithrombotic therapies for conditions where aspirin or heparin provide insufficient protection should consider DV-7028 as a reference compound or starting scaffold. The documented superiority of DV-7028 over aspirin in canine coronary thrombus models, and its ability to inhibit cyclic flow reductions resistant to both aspirin and heparin, provides a validated foundation for exploring 5-HT2A antagonism as an adjunctive strategy [1].

Vascular Injury and Restenosis Studies: Prevention of Chronic Endothelial Dysfunction

Investigators studying vascular remodeling, restenosis after angioplasty, or chronic endothelial dysfunction should utilize DV-7028 based on its unique disease-modifying evidence in the porcine balloon denudation model. Chronic DV-7028 treatment preserved endothelium-dependent relaxation and prevented 5-HT-induced vasoconstriction at injured sites, indicating a protective role for 5-HT2A antagonism in vascular healing that is not documented for alternative antagonists [1].

Pulmonary Embolism and Acute Lung Injury Models: Serotonin-Mediated Gas Exchange Impairment

Research programs focused on pulmonary embolism, acute respiratory distress syndrome (ARDS), or serotonin-mediated pulmonary vascular dysfunction should select DV-7028 based on its unique characterization in the canine pulmonary embolism model. The compound's ability to prevent the development of low VA/Q areas, increased extravascular lung water, and widened A-a O2 gradients provides a validated pharmacological tool for dissecting serotonin's role in acute lung injury pathophysiology [1].

Application
Selection Property
Validation Focus
Arterial thrombosis pathway studies
Reported 5-HT2A selectivity profile
5-HT2A-mediated platelet activation endpoints
Aspirin/heparin-resistance mechanism research
Adjunctive-mechanism model response
Coronary CFR inhibition endpoint review
Vascular remodeling and restenosis models
Chronic endothelial function preservation
Endothelium-dependent relaxation endpoint monitoring
Acute lung injury and pulmonary embolism research
Serotonin-mediated VA/Q mismatch blockade
Gas exchange and extravascular lung water endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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